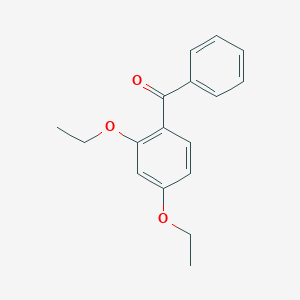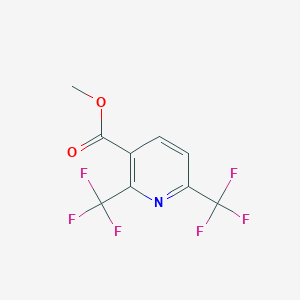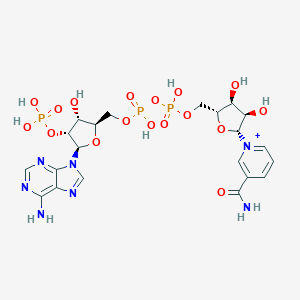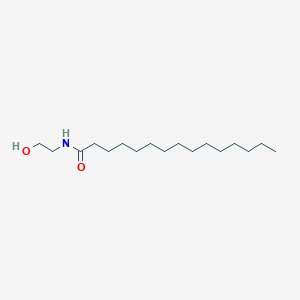
3-Azido-amsa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-amsa is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties, which include an acridine moiety, an azido group, and a methanesulfonamide group. These features make it a valuable compound for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Azido-amsa involves multiple steps. The process typically starts with the preparation of the acridine derivative, followed by the introduction of the azido group and the methanesulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3-Azido-amsa undergoes various chemical reactions, including:
Oxidation: This reaction can modify the acridine moiety, potentially leading to the formation of quinone derivatives.
Reduction: The azido group can be reduced to an amine, which can further react to form different derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Azido-amsa has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azido-amsa involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, affecting DNA replication and transcription. The azido group can participate in click chemistry reactions, allowing for the labeling and tracking of biomolecules. The methanesulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-Azido-amsa can be compared with other similar compounds, such as:
N-(4-((3-Azido-9-acridinyl)amino)phenyl)methanesulfonamide: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(4-((3-Azido-9-acridinyl)amino)-3-hydroxyphenyl)methanesulfonamide: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.
N-(4-((3-Azido-9-acridinyl)amino)-3-chlorophenyl)methanesulfonamide: The chloro group can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
125783-39-3 |
|---|---|
Molecular Formula |
C21H19ClN6O3S |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
N-[4-[(3-azidoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H18N6O3S.ClH/c1-30-20-12-14(26-31(2,28)29)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(25-27-22)7-9-16(19)21;/h3-12,26H,1-2H3,(H,23,24);1H |
InChI Key |
XVFIYUXZQUOUGY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl |
Key on ui other cas no. |
125783-39-3 |
Synonyms |
3-azido-AMSA 3-azidoamsacrine N-(4-((3-azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


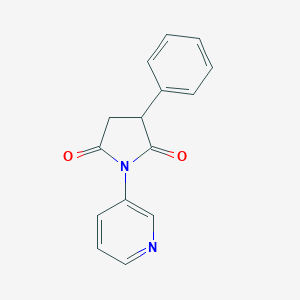

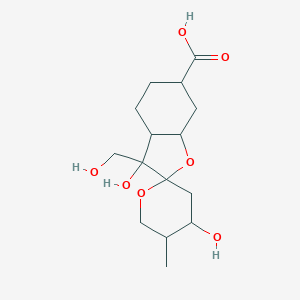

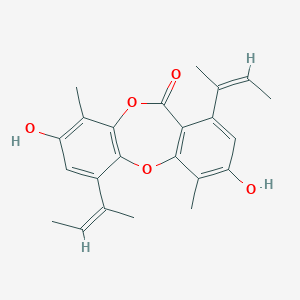
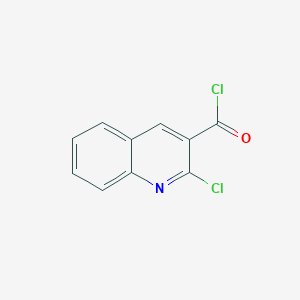
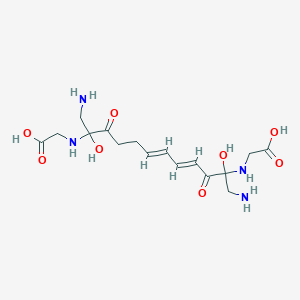
![Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI)](/img/structure/B164078.png)

